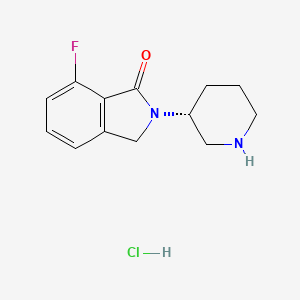

![molecular formula C14H20N2O5 B2473072 {2-[(5-叔丁基-2-甲基呋喃-3-羰基)-氨基]-乙酰氨基}-乙酸 CAS No. 352560-89-5](/img/structure/B2473072.png)

{2-[(5-叔丁基-2-甲基呋喃-3-羰基)-氨基]-乙酰氨基}-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

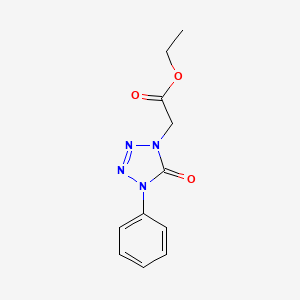

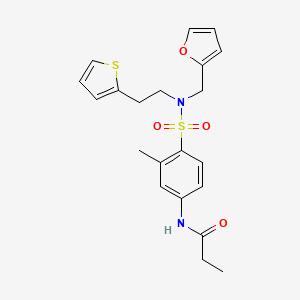

The compound “{2-[(5-tert-Butyl-2-methyl-furan-3-carbonyl)-amino]-acetylamino}-acetic acid” is a heterocyclic building block with the empirical formula C14H20N2O5 and a molecular weight of 296.32 . It is provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCc1oc(cc1C(=O)NCC(=O)NCC(O)=O)C(C)(C)C . This representation provides a text notation for chemical structures and can be used to predict its 3D structure. Chemical Reactions Analysis

The compound might be involved in reactions similar to the Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical and Chemical Properties Analysis

The compound is a solid . Its InChI key isHUZDCZIRBTZJNL-UHFFFAOYSA-N , which is a unique identifier that provides a standard way to encode molecular information and facilitate the search for such information.

科学研究应用

合成化学应用:

- 呋喃甲烷的再环化: Butin、Smirnov 和 Trushkov (2008) 探讨了呋喃甲烷衍生物的再环化,表明在酸催化条件下,N-甲苯磺酰胺导致形成 2-(3-氧代烷基)-3-(2-呋喃基)吲哚,而乙酰胺转化为具有三个酮基的吲哚 (Butin, Smirnov, & Trushkov, 2008).

- 卤代甲基衍生物的合成: Pevzner (2003) 讨论了某些呋喃羧酸酯的有效溴化以及溴甲基和氯甲基呋喃-2-羧酸的有机磷衍生物的制备 (Pevzner, 2003).

药理学应用:

- 不寻常氨基酸的合成: Kirihata 等人 (1995) 通过涉及叔丁基异氰基乙酸酯的醛醇缩合合成了一种不寻常的氨基酸,可能对药理学研究有用,展示了此类化合物在复杂分子合成中的实用性 (Kirihata et al., 1995).

- 肽修饰: Matt 和 Seebach (1998) 详细阐述了含有氨基丙二酸酯残基的肽的 C-烷基化,其中包括叔丁基。这项研究对开发具有潜在治疗应用的修饰肽有意义 (Matt & Seebach, 1998).

先进材料和方法:

- 酸催化重排: Nativi、Reymond 和 Vogel (1989) 证明了叠氮甲酸酯与呋喃衍生物的酸催化重排,该方法可能适用于复杂有机分子的合成 (Nativi, Reymond, & Vogel, 1989).

- 呋喃的衍生物: Pevzner (2002) 研究了各种双(二乙氧基膦酰甲基)-5-叔丁基呋喃的制备,展示了呋喃衍生物在化学合成中的多功能性 (Pevzner, 2002).

安全和危害

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound may interact with multiple receptors, similar to many bioactive aromatic compounds

Mode of Action

It may involve the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .

Biochemical Pathways

The compound may affect various biochemical pathways. One potential pathway is the Suzuki–Miyaura coupling reaction, which involves the transfer of organic groups from boron to palladium . The compound may also participate in reactions at the benzylic position

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

属性

IUPAC Name |

2-[[2-[(5-tert-butyl-2-methylfuran-3-carbonyl)amino]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5/c1-8-9(5-10(21-8)14(2,3)4)13(20)16-6-11(17)15-7-12(18)19/h5H,6-7H2,1-4H3,(H,15,17)(H,16,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZDCZIRBTZJNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(C)(C)C)C(=O)NCC(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2472994.png)

![3-cyclopropyl-6-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2472997.png)

![N-tert-butyl-2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2472999.png)

![(E)-2-methyl-7-(styrylsulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2473009.png)